molecular formula C18H16ClFN2O4S B5048514 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-(2-fluorophenyl)benzamide

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-(2-fluorophenyl)benzamide

Cat. No.: B5048514
M. Wt: 410.8 g/mol
InChI Key: RZNVCELXQZFMFX-UHFFFAOYSA-N
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Description

The compound 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-N-(2-fluorophenyl)benzamide features a benzamide core substituted with a chloro group at position 2, a trioxo-thiazolidin moiety at position 5, and an N-(2-fluorophenyl) group. Below, we compare it with structurally related analogs to highlight key variations and their implications.

Properties

IUPAC Name

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4S/c1-18(2)10-27(25,26)22(17(18)24)11-7-8-13(19)12(9-11)16(23)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNVCELXQZFMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula: C15_{15}H14_{14}ClF1_{1}N2_{2}O3_{3}S
  • Molecular Weight: 352.79 g/mol

Structural Features

The structure includes:

  • A benzamide core that contributes to its biological activity.
  • A thiazolidine moiety which is known for various pharmacological effects.
  • A chlorine atom and a fluorophenyl group that may enhance its interaction with biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes or receptors. Research indicates that compounds with similar structures have been shown to inhibit factor XIa, a key player in the coagulation cascade, suggesting potential applications in anticoagulation therapy .

Anticancer Properties

Preliminary studies indicate that derivatives of thiazolidine compounds exhibit anticancer properties through apoptosis induction in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of both thiazolidine and benzamide functionalities may contribute to this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticoagulant Activity

A notable study involving a related compound demonstrated significant anticoagulant effects in vitro and in vivo, indicating potential for clinical use in managing thrombotic disorders. The study highlighted the compound's ability to effectively inhibit factor XIa, leading to reduced thrombus formation without significantly increasing bleeding risk .

Anticancer Efficacy

In a controlled experiment, a derivative of the compound was tested against human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, attributed to the activation of apoptotic pathways. The study concluded that modifications to the thiazolidine ring could enhance anticancer activity while minimizing toxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticoagulantInhibition of factor XIa
AntimicrobialActivity against bacterial strains
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share the benzamide scaffold or thiazolidin motifs but differ in substituents, leading to distinct properties:

Compound Name & CAS Molecular Formula Key Structural Differences vs. Target Compound Inferred Properties
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(furan-2-ylmethyl)benzamide (CAS 919682-19-2) C₁₇H₁₆ClN₂O₅S - N-(furan-2-ylmethyl) substituent instead of N-(2-fluorophenyl)
- Same trioxo-thiazolidin moiety
Increased hydrophilicity due to furan; potential for π-π stacking with aromatic systems.
2-chloro-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (CAS 306322-15-6) C₁₈H₁₁ClFN₂O₂S₂ - Thiazolidin ring: 2-thioxo (sulfanylidene) and 4-oxo groups
- 4-Fluorobenzylidene substituent at C5
Enhanced hydrogen bonding via thioxo group; conjugation from benzylidene may affect rigidity.
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (CAS 302549-32-2) C₂₁H₁₉ClN₂O₄S₂ - 3-Methoxy-4-propoxybenzylidene substituent
- Thiazolidin modifications as above
Increased lipophilicity from methoxy/propoxy groups; potential for improved membrane permeability.
5-(4,4-Dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride (CAS 927997-44-2) C₁₂H₁₄ClNO₆S₂ - Sulfonyl chloride substituent at benzene
- Methoxy instead of chloro at position 2
High reactivity (sulfonyl chloride); likely a synthetic intermediate rather than a bioactive agent.

Substituent Analysis

A. N-Aryl vs. N-Heterocyclic Substituents
  • Target Compound : The N-(2-fluorophenyl) group introduces aromaticity and moderate hydrophobicity. Fluorine’s electronegativity may enhance binding specificity to hydrophobic pockets in biological targets .
  • Furan-2-ylmethyl Analog (CAS 919682-19-2) : The furan ring offers oxygen-based hydrogen bonding but reduces steric bulk compared to fluorophenyl. This may alter solubility and target affinity .
B. Thiazolidin Ring Modifications
C. Benzylidene Substituents
  • 4-Fluorobenzylidene (CAS 306322-15-6) : The fluorinated benzylidene group adds rigidity and electron-withdrawing effects, possibly stabilizing interactions with aromatic residues in proteins .
  • 3-Methoxy-4-Propoxybenzylidene (CAS 302549-32-2) : Alkoxy groups increase lipophilicity and may enhance bioavailability but could reduce aqueous solubility .

Physicochemical and Pharmacokinetic Inferences

Property Target Compound CAS 919682-19-2 CAS 306322-15-6 CAS 302549-32-2
Molecular Weight 423.88 g/mol 392.84 g/mol 418.91 g/mol 479.02 g/mol
LogP (Estimated) ~3.2 (moderate lipophilicity) ~2.8 (lower due to furan) ~3.5 (higher from thioxo) ~4.1 (high from alkoxy)
Hydrogen Bond Donors 1 (amide NH) 1 2 (amide NH + thioxo S) 2
Hydrogen Bond Acceptors 6 (trioxo O, amide O, F) 6 5 6

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